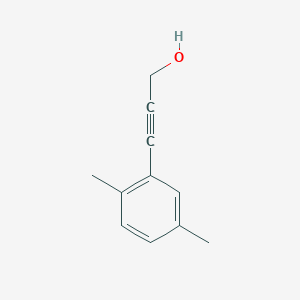

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol

概要

説明

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propynyl group attached to the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol typically involves the following steps:

Preparation of 2,5-Dimethylphenylmagnesium Bromide: This Grignard reagent is prepared by reacting 2,5-dimethylbromobenzene with magnesium in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

Reaction with Propargyl Bromide: The Grignard reagent is then reacted with propargyl bromide to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to form a double or single bond.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products

Oxidation: Formation of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-one.

Reduction: Formation of 3-(2,5-Dimethyl-phenyl)-prop-2-ene-1-ol or 3-(2,5-Dimethyl-phenyl)-propane-1-ol.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

Chemistry

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for resistant strains like Staphylococcus aureus and Mycobacterium species range from 4–8 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Mycobacterium abscessus | 6 |

| Mycobacterium smegmatis | 8 |

Anticancer Activity : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 demonstrated that this compound inhibits cell proliferation with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil.

| Cell Line | IC50 (μM) | Control (5-FU IC50) |

|---|---|---|

| MCF-7 | 11.73 | 17.02 |

| MDA-MB-231 | 9.46 | 11.73 |

The compound's mechanism of action involves interaction with specific molecular targets, modulating enzymes and receptors associated with metabolic pathways.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent due to its unique chemical structure and biological activities. Its ability to induce apoptosis in cancer cells suggests potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several derivatives of propargylic alcohols, including this compound. Results indicated that modifications in the alkyl chain length and substitution patterns significantly influenced antibacterial potency, suggesting this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies showed that treatment with this compound resulted in significant cytotoxic effects on multiple cancer cell lines using the MTT assay, revealing dose-dependent responses. Additionally, preliminary in vivo studies demonstrated tumor suppression in xenograft models treated with this compound.

作用機序

The mechanism of action of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2,5-Dimethylphenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications.

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-one: An oxidized derivative of the compound.

3-(2,5-Dimethyl-phenyl)-prop-2-ene-1-ol: A reduced derivative of the compound.

Uniqueness

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is unique due to its combination of a phenyl ring with methyl substitutions and a propynyl group This structure imparts specific reactivity and properties that distinguish it from other similar compounds

生物活性

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is a propargylic alcohol that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antioxidant properties. This compound's structure, characterized by a propargylic alcohol moiety, suggests a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate substituted benzaldehydes with propargyl bromide under Williamson ether synthesis conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antioxidant Properties

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antioxidant activity. For instance, the compound 3a, derived from a similar synthetic route, showed an antioxidant capacity measured at 1.75 TE (Trolox equivalents) and effectively inhibited calcium channel activity by 46.95% at a concentration of 10 μM. This suggests that this compound may possess similar properties, contributing to its potential application in neuroprotection against oxidative stress .

Neuroprotective Effects

In neuroprotective assays, compounds analogous to this compound have demonstrated the ability to protect neuronal cells from oxidative damage. Specifically, compound 3a exhibited a neuroprotective effect of approximately 38% against hydrogen peroxide-induced cell death at a concentration of 10 μM. This effect is attributed to the compound's ability to modulate calcium influx and reduce reactive oxygen species (ROS) generation .

Case Study 1: Neuroprotection Against Oxidative Stress

A study evaluated the neuroprotective effects of several derivatives of propargylic alcohols on SH-SY5Y neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The results indicated that compounds similar to this compound significantly reduced cell death rates compared to untreated controls. The protective mechanism was hypothesized to involve the modulation of intracellular calcium levels and antioxidant activity .

Case Study 2: Antioxidant Efficacy in Cellular Models

In another investigation focusing on cellular models, various propargylic alcohols were tested for their antioxidant efficacy using assays that measure ROS levels. The results showed that compounds with structural similarities to this compound effectively scavenged free radicals and reduced oxidative stress markers in treated cells .

Data Summary

| Compound | Antioxidant Activity (TE) | Neuroprotection (%) | Calcium Channel Blockade (%) | Concentration (μM) |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Compound 3a | 1.75 | 38 | 46.95 | 10 |

特性

IUPAC Name |

3-(2,5-dimethylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUPKLXHLFXREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。